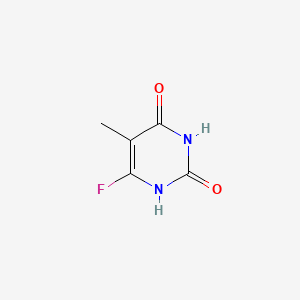

6-Fluorothymine

説明

Synthesis Analysis

The synthesis of 6-fluorothymine and its derivatives involves multiple steps, including regioselective synthesis techniques. For instance, regioselective synthesis of 6-fluorodopamine, closely related to 6-fluorothymine synthesis, has been achieved using elemental fluorine, oxygen difluoride, and acetyl hypofluorite, highlighting the importance of precise control over the fluorination reaction (Namavari, Satyamurthy, & Barrio, 1995).

Molecular Structure Analysis

The molecular structure of 6-fluorothymine has been studied using vibrational spectroscopy. The introduction of a fluorine atom significantly influences the normal vibration frequency changes, demonstrating the impact of fluorination on the molecular structure. Notably, N-H⋯F hydrogen bonds are evidenced in crystalline samples of 6-fluorothymine (Stepanian et al., 1990).

Chemical Reactions and Properties

The chemical reactivity and properties of 6-fluorothymine have been explored through various studies. For example, the preparation of N(1)-glycosyl derivatives of 6-fluorothymine demonstrates its versatility in forming new compounds with significant activities against influenza A virus strains, indicating the potential for virostatic applications (von Janta-Lipinski & Langen, 1981).

Physical Properties Analysis

The physical properties of 6-fluorothymine, such as solubility and melting point, are crucial for its application in various fields. While specific studies on these properties were not identified, the general approach involves assessing how the fluorine substitution affects these properties compared to thymine.

Chemical Properties Analysis

The chemical properties of 6-fluorothymine, including its reactivity with other compounds and stability under different conditions, are influenced by the presence of the fluorine atom. Studies on substituted 5-fluoro-5,6-dihydropyrimidines, for example, show how fluorine impacts the reactivity of uracils, providing insights into the chemical behavior of fluorinated compounds like 6-fluorothymine (Cech et al., 1975).

科学的研究の応用

Infrared Spectroscopy : 6-Fluorothymine and its derivatives have been studied using infrared spectroscopy. The influence of the fluorine atom on the vibration frequency changes in crystalline and isolated thymine was notable, with the existence of N-H ⋯ F hydrogen bonds in crystalline samples (Stepanian et al., 1990).

Virostatic Activity : The preparation of N(1)-glycosyl derivatives of 6-fluorothymine showed significant virostatic activity against influenza A virus strains, indicating its potential in antiviral treatments (von Janta-Lipinski & Langen, 1981).

Positron Emission Tomography (PET) : 6-Fluorodopa (6-FD), a related compound, used in PET imaging, can visualize dopamine and its metabolites in the nigrostriatal nerve endings. This has implications for understanding Parkinson's disease and other neurological conditions (Calne et al., 1985).

Cell Imaging : Luminescent d(6) transition metal complexes, including those involving 6-fluorothymine, have applications in cell imaging due to their photophysical properties. These have been increasingly used in cellular studies (Fernández‐Moreira et al., 2010).

Study of Manganese Intoxication : PET studies employing 6-fluorodopa have been used to assess the integrity of the nigrostriatal dopaminergic projection in subjects with parkinsonism caused by manganese exposure (Wolters et al., 1989).

Synthesis of Nucleoside Analogues : Novel 6-fluorothymine nucleoside analogues have been synthesized, expanding the scope of research in nucleoside chemistry and potential therapeutic applications (Bozhok et al., 2016).

Cardiac Sympathetic Innervation : PET scanning using 6-[18F]fluorodopamine visualizes the left ventricular myocardium, offering insights into sympathetic innervation and function in the human heart (Goldstein et al., 1993).

Inhibition of Thymidine Phosphorylase : 6-Aminosubstituted derivatives of thymine, including 6-fluorothymine, have been identified as potent inhibitors of thymidine phosphorylase, with potential implications in pharmacology (Langen et al., 1967).

特性

IUPAC Name |

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRTVDABIUUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185369 | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorothymine | |

CAS RN |

31458-36-3 | |

| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[h]quinoline](/img/structure/B1196314.png)

![4-[2-(4-Chlorophenyl)oxolan-2-yl]piperidine](/img/structure/B1196329.png)